2-(Tert-butylamino)acetyl chloride hydrochloride
Overview
Description
2-(Tert-butylamino)acetyl chloride hydrochloride is a chemical compound with the molecular formula C6H13Cl2NO. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups. This compound is known for its role in the preparation of other chemical entities and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)acetyl chloride hydrochloride typically involves the reaction of tert-butylamine with acetyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{tert-Butylamine} + \text{Acetyl chloride} \rightarrow \text{2-(Tert-butylamino)acetyl chloride} ]
The product is then treated with hydrochloric acid to form the hydrochloride salt:
[ \text{2-(Tert-butylamino)acetyl chloride} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pressure, and reactant concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)acetyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(Tert-butylamino)acetic acid and hydrochloric acid.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Condensation Reagents: Amines and alcohols are commonly used in condensation reactions to form amides and esters.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Acids: Formed from hydrolysis reactions.
Scientific Research Applications
2-(Tert-butylamino)acetyl chloride hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Employed in the development of new drugs and active pharmaceutical ingredients.
Biochemical Studies: Utilized in the modification of biomolecules and the study of enzyme mechanisms.
Industrial Chemistry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)acetyl chloride hydrochloride involves its reactivity with nucleophiles and its ability to form covalent bonds with other molecules. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the reactants used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butylamino)acetic acid: Similar structure but lacks the chloride group.
N-tert-Butylglycine acid chloride: Similar functional groups but different molecular arrangement.
Acetyl chloride: Lacks the tert-butylamino group but shares the acetyl chloride functionality.
Uniqueness
2-(Tert-butylamino)acetyl chloride hydrochloride is unique due to the presence of both the tert-butylamino group and the acetyl chloride functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(tert-butylamino)acetyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-6(2,3)8-4-5(7)9;/h8H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPZCIZHNTARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694757 | |
Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915725-52-9 | |
Record name | Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915725-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl chloride, 2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915725529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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